molecular formula C9H6BrNO2S B1523607 Methyl 4-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-62-6

Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Cat. No. B1523607
CAS RN: 1187928-62-6
M. Wt: 272.12 g/mol
InChI Key: KTODNTHYJLARCN-UHFFFAOYSA-N
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Description

“Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is characterized by the presence of a benzothiazole ring, a carboxylate group, and a bromine atom . The InChI code for this compound is not available .


Physical And Chemical Properties Analysis

“Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . The molecular weight of this compound is 272.12 .

Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as an intermediate in pharmaceutical synthesis, which is a critical step in the production of various drugs. It’s slightly soluble in water, which can be an important property for its reactivity and handling in different stages of drug synthesis .

Analgesic and Anti-inflammatory Activities

Benzothiazole derivatives, including Methyl 4-bromobenzo[d]thiazole-2-carboxylate, have shown significant analgesic and anti-inflammatory activities. This makes them valuable for the development of new pain relief and anti-inflammatory medications .

Anticancer Potential

Some substituted benzofurans, which can be synthesized from benzothiazole derivatives, have demonstrated dramatic anticancer activities. They show significant cell growth inhibitory effects on various cancer cell lines, making them promising compounds for targeted cancer therapy .

Antibacterial Applications

Benzothiazole compounds have been found to exhibit high inhibition against certain bacterial strains, comparable to reference drugs like ciprofloxacin. This highlights their potential as effective antibacterial agents .

Agrochemical Applications

Benzothiazole derivatives are used in the discovery of new agrochemicals due to their antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities. Their structural diversity allows for the exploration of various agrochemical properties .

Biological Evaluation for Anti-tumor Drugs

There is ongoing research to explore new anti-tumor small molecule drugs based on the advantages of benzothiazole frameworks. These derivatives exhibit a broad spectrum of biological effects and promise as anti-inflammatory and anticancer agents .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Future Directions

The future directions of “Methyl 4-bromobenzo[d]thiazole-2-carboxylate” would depend on the outcomes of ongoing research and development activities. As it is used for research purposes , it could potentially find applications in various fields such as medicinal chemistry, materials science, and others.

properties

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODNTHYJLARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696100
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187928-62-6
Record name Methyl 4-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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